![molecular formula C13H22N2O4 B580573 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane CAS No. 1363381-43-4](/img/structure/B580573.png)

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

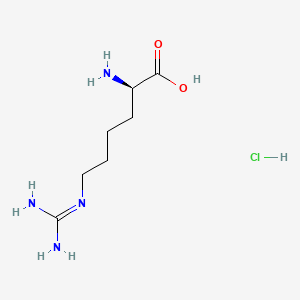

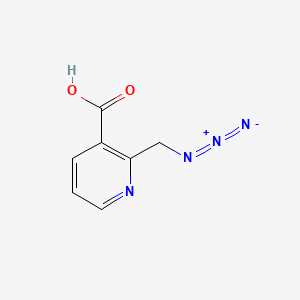

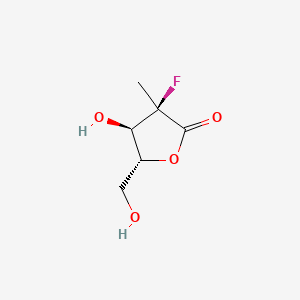

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is a special chemical offered by BOC Sciences . The molecule contains a total of 42 bonds, including 20 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 six-membered rings, and 2 (thio-) carbamates (aliphatic) .

Molecular Structure Analysis

The molecular structure of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane consists of 41 atoms, including 22 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . The molecule also contains a total of 42 bonds, including 20 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 six-membered rings, and 2 (thio-) carbamates (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane are not fully detailed in the search results. The molecular weight is reported to be 270.32 . For more detailed information, a Material Safety Data Sheet (MSDS) or similar document would typically be consulted.Applications De Recherche Scientifique

Novel Scaffold Synthesis for Drug Discovery

The synthesis of novel spiro scaffolds, including derivatives similar to 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane, has been motivated by their presence in bioactive natural products. These scaffolds serve as versatile building blocks for lead generation libraries in drug discovery, showcasing utility in forming complex structures through amide formation or reductive amination procedures. Jenkins et al. (2009) detailed the synthesis of similar diazaspiro[5.5]undecane ring systems, highlighting their potential in the development of new pharmacologically active compounds (Jenkins et al., 2009).

Ligand for Metal Complexes

The versatility of spiro compounds extends to their role as novel bidentate ligands. Cordes et al. (2013) explored the use of a similar compound, 1,7-diazaspiro[5.5]undecane, in forming complexes with ruthenium(II) and copper(II). This application signifies the potential of such spiro compounds in catalysis and materials science (Cordes et al., 2013).

Synthesis of Nitroxide Radicals

Spiro compounds like 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane can be precursors in the synthesis of nitroxide radicals, as demonstrated by Toda et al. (1972). These radicals are crucial in various chemical processes, including as spin labels in electron paramagnetic resonance (EPR) spectroscopy to study biological systems (Toda et al., 1972).

Stereoselective Synthesis

Spiro compounds also play a role in stereoselective synthesis, a critical aspect of producing enantiomerically pure pharmaceuticals. For instance, Almond-Thynne et al. (2018) discussed efficient syntheses of spirodiamine diesters, showcasing the importance of spiro structures in accessing chiral building blocks for complex molecule synthesis (Almond-Thynne et al., 2018).

Chiral Separation and Configuration Determination

Liang et al. (2008) demonstrated the chiral separation of spiro compounds, highlighting their significance in the pharmaceutical industry not only as active ingredients but also as catalysts and surface modifiers for resolving enantiomers. This research underscores the role of spiro compounds in medicinal chemistry and drug development (Liang et al., 2008).

Safety And Hazards

According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

tert-butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-4-5-13(9-15)6-8-18-10(16)14-13/h4-9H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJVWIIBVVDMHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCOC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401128261 |

Source

|

| Record name | 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane | |

CAS RN |

1363381-43-4 |

Source

|

| Record name | 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)